7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of thiophene and triazolopyrimidine. This compound is part of the broader class of triazolopyrimidines, which are known for their stability and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves the use of microwave irradiation. This method is catalyst-free and eco-friendly, utilizing enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another approach involves a one-pot synthesis using a tropine-based dicationic molten salt as an active catalyst, which provides high yields under solvent-free conditions or in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and one-pot synthesis methods suggests potential scalability for industrial applications due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action for 7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares structural similarities and exhibits similar biological activities.
Triazolo[1,5-a]pyridine: Another heterocyclic compound with comparable synthetic routes and applications.
Uniqueness
7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its biological activity compared to other triazolopyrimidine derivatives .
Properties
Molecular Formula |
C9H10N4S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
7-thiophen-3-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10N4S/c1-3-10-9-11-6-12-13(9)8(1)7-2-4-14-5-7/h2,4-6,8H,1,3H2,(H,10,11,12) |
InChI Key |
NJDOFOZBXHHTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=NN2C1C3=CSC=C3 |
Origin of Product |
United States |
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